molecular formula C9H11BrO2S B2421552 3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 2193065-01-7

3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No. B2421552
CAS RN: 2193065-01-7
M. Wt: 263.15
InChI Key: JAUXNDYCQQIFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine” is a chemical compound with the molecular formula C9H10Br2O2S and a molecular weight of 342.05 . It is a solid substance stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10Br2O2S . The InChI code for this compound is 1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2 .

Scientific Research Applications

Electrochromic Polymers

The compound 3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, as a derivative of thieno[3,4-b][1,4]dioxepine, finds significant application in the synthesis of electrochromic polymers. These polymers, like poly(ProDOT-Et2), exhibit high optical switching contrast ratios and coloration efficiencies, allowing them to switch between various color states rapidly. These materials are particularly promising for applications in smart windows, displays, and other devices requiring dynamic light modulation (Gaupp, Welsh, & Reynolds, 2002).

Substituent and Heteroatom Effects

The electrochromic properties of similar systems are affected significantly by substituents and heteroatoms. Polymers synthesized with variations in the structure of thieno[3,4-b][1,4]dioxepine display diverse electrochromic behaviors, indicating the versatility of this compound in designing materials with tailored optical properties (İçli-Özkut et al., 2012).

Photochromic and Electrochemical Properties

A material combining dithienylethene and thieno[3,4-b][1,4]dioxepine derivatives exhibits both photochromic and electrochemical properties. This showcases the potential of 3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine in developing multifunctional materials that can be switched between different states by both light and electrical stimuli (Algi, Cihaner, & Algi, 2015).

Electropolymerization and Optical Optimization

In the context of electrochromic window applications, the electropolymerization of thieno[3,4-b][1,4]dioxepine derivatives has been studied extensively. The optimization of electropolymerization conditions leads to materials with high contrast and fast switching times, essential for practical applications in smart windows and other optical devices (Kim & Taya, 2010).

Mechanism of Action

While the mechanism of action is not explicitly mentioned, the compound has been used in the creation of a black-to-transparent electrochromic capacitive window . This involves the combination of a dual electrochromic polymer (ECP) and a capacitive polymer layer .

Safety and Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used when handling this compound .

Future Directions

The compound has been used in the creation of a black-to-transparent electrochromic capacitive window . This technology can function as a battery for energy storage while being a smart window that can control the blocking and transmission of visible light . This suggests potential future applications in energy storage and smart window technologies .

properties

IUPAC Name

3-(bromomethyl)-3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(4-10)5-11-7-2-13-3-8(7)12-6-9/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUXNDYCQQIFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CSC=C2OC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.